3,5-Dipropoxyphenol

Description

Contextualization within Phenolic Compound Research

Phenolic compounds, characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon ring, represent a cornerstone of organic chemistry. Their derivatives are a vast and diverse class of molecules that are integral to numerous scientific and industrial fields. Research into phenol (B47542) derivatives is driven by their utility as intermediates in the synthesis of a wide array of commercial products, including plastics, resins, pharmaceuticals, and electronics. marketresearch.com The global market for these derivatives is expanding, fueled by increasing demand for high-performance materials in sectors like construction, automotive, and electronics. marketresearch.com

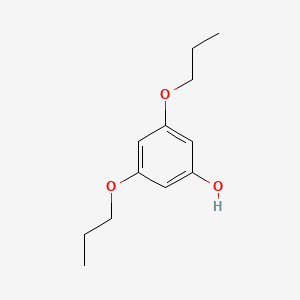

Within this broad category, 3,5-Dipropoxyphenol emerges as a specific dialkoxyphenol, a subgroup of phenolic ethers. Its structure, featuring a central phenol ring substituted with two propoxy groups at the meta positions, provides a unique combination of a rigid aromatic core and flexible alkyl chains. This structural arrangement is a key area of investigation in phenolic compound research, as the nature and positioning of alkyl or alkoxy substituents can significantly influence the molecule's physical properties and chemical reactivity. The study of such compounds contributes to a deeper understanding of structure-property relationships, which is fundamental for designing new molecules with tailored functions.

Significance in Advanced Organic Synthesis and Materials Science Precursors

In the realm of advanced organic synthesis, substituted phenols like this compound are valuable building blocks or intermediates. google.com The presence of the hydroxyl group, along with the two propoxy ether linkages, offers multiple sites for chemical modification, allowing for the construction of more complex molecular architectures. An early documented synthesis of this compound involved the refluxing of phloroglucinol (B13840) in propanol (B110389) saturated with hydrogen chloride. prepchem.com This intermediate was subsequently used in a Vilsmeier reaction and further condensation to produce more complex heterocyclic compounds, such as coumarin (B35378) derivatives. prepchem.com This utility highlights its role as a precursor, enabling the synthesis of targeted molecules that would be difficult to assemble otherwise. Modern synthetic strategies continue to explore efficient methods for creating polysubstituted phenols, underscoring their importance in synthetic chemistry. rsc.org

The specific molecular structure of this compound also suggests its potential as a precursor in materials science, particularly in the development of liquid crystals. libretexts.orgipme.ru Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, often exhibited by molecules that possess both a rigid core and flexible terminal chains. ipme.ruxiengineering.com The 3,5-disubstituted benzene (B151609) ring in this compound provides the necessary rigid segment, while the n-propoxy chains offer flexibility. This combination is a common motif in molecules that form liquid crystalline phases (mesophases). ipme.ru While specific studies on the liquid crystalline properties of this compound are not widely documented, research on analogous long-chain alkoxybenzoic acids and hydroxypropyl cellulose (B213188) derivatives shows a clear link between alkoxy chain length and the formation of such mesophases. cellulosechemtechnol.ro Therefore, this compound represents a promising candidate for synthesizing new materials with potential applications in displays and other electro-optical devices. xiengineering.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 28334-99-8 | chemicalbook.comepa.gov |

| Molecular Formula | C12H18O3 | epa.govuni.lu |

| Molecular Weight | 210.27 g/mol | epa.gov |

| IUPAC Name | This compound | epa.gov |

| Monoisotopic Mass | 210.1256 Da | uni.lu |

Overview of Prior Academic Investigations on Related Phenol Derivatives

The scientific interest in this compound can be further understood by examining academic investigations into structurally related compounds. Comparing it with its analogues, such as 3,5-Dimethoxyphenol (B141022) and 3,5-Diisopropylphenol (B123419), reveals how modifications to the alkyl substituent can alter molecular properties.

3,5-Dimethoxyphenol, which has shorter methoxy (B1213986) groups, is classified as a methoxyphenol. hmdb.ca It has been identified as a metabolite in certain biological contexts. hmdb.ca Its predicted properties, such as water solubility and acidity (pKa), are well-documented and provide a baseline for understanding how the longer propoxy chains of this compound might influence these characteristics, likely leading to decreased water solubility and altered electronic effects. hmdb.ca

In contrast, 3,5-Diisopropylphenol features branched isopropyl groups instead of linear propoxy chains. nih.govsigmaaldrich.com This structural difference impacts the molecule's shape and packing ability, which in turn affects its physical properties like melting point and surface tension. nih.govsigmaaldrich.com Investigations into such derivatives are crucial for establishing structure-activity relationships, which are vital in fields like medicinal chemistry and materials design. mdpi.com Research extends to a wide variety of other substituted phenols and related heterocyclic compounds, where synthetic methods, characterization, and potential applications are continuously explored. mdpi.commdpi.comnih.gov These collective studies form a body of knowledge that contextualizes the specific properties and potential of this compound, guiding future research into its unique chemical behavior and applications.

Table 2: Comparison of Related 3,5-Disubstituted Phenol Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| This compound | C12H18O3 | 210.27 | Two n-propoxy groups epa.gov |

| 3,5-Dimethoxyphenol | C8H10O3 | 154.16 | Two methoxy groups hmdb.ca |

| 3,5-Diisopropylphenol | C12H18O | 178.27 | Two isopropyl groups nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dipropoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-3-5-14-11-7-10(13)8-12(9-11)15-6-4-2/h7-9,13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZCHGMKOUMNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067378 | |

| Record name | Phenol, 3,5-dipropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28334-99-8 | |

| Record name | 3,5-Dipropoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28334-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-dipropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028334998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,5-dipropoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3,5-dipropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dipropoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3,5 Dipropoxyphenol and Its Congeners

Established Synthetic Pathways

Traditional methods for synthesizing 3,5-dipropoxyphenol have been well-documented, primarily relying on classical organic reactions that have been refined over time for improved yields and purity.

Alkylation Reactions for Alkoxy Group Introduction

Alkylation of the hydroxyl groups of a polyphenol is a fundamental approach to creating alkoxy-substituted phenols. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgbyjus.com This S\textsubscriptN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, a common starting material is phloroglucinol (B13840). The hydroxyl groups of phloroglucinol are deprotonated using a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide like 1-bromopropane (B46711) or 1-iodopropane (B42940) to form the desired dipropoxy ether.

A key challenge in the alkylation of phloroglucinol is controlling the degree of alkylation to selectively obtain the di-substituted product over mono- or tri-substituted analogs. researchgate.net The reaction conditions, including the choice of base, solvent, and the stoichiometry of the reactants, are critical for achieving high selectivity.

Phenolic Etherification Strategies

Phenolic etherification encompasses a broader range of techniques beyond the classical Williamson synthesis. An improved process for producing 3,5-dialkoxyphenols involves heating a mixture of phloroglucinol and an alcohol (with 1-8 carbon atoms) in the presence of an azeotropic medium and an acid catalyst. google.com One specific method for preparing this compound involves refluxing phloroglucinol in propanol (B110389) saturated with hydrogen chloride (HCl). prepchem.com This approach directly uses the alcohol as both the solvent and the alkylating agent under acidic conditions.

The choice of etherification strategy often depends on the desired scale of the reaction and the availability of starting materials. For industrial applications, methods that are efficient and utilize readily available, less expensive reagents are preferred. byjus.com

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more sophisticated and sustainable methods for preparing this compound and its congeners. These novel approaches often prioritize selectivity and environmental considerations.

Chemo- and Regioselective Synthesis Techniques

Achieving high chemo- and regioselectivity is a primary goal in modern organic synthesis. For polyhydroxylated phenols like phloroglucinol, selective alkylation of specific hydroxyl groups is crucial. While the synthesis of this compound from phloroglucinol is a direct dialkylation, related selective syntheses highlight the fine control that can be achieved. For instance, buffer-induced, selective mono-C-alkylation of phloroglucinol has been demonstrated, showcasing methods to control the position of substitution. researchgate.net

Catalytic systems are instrumental in achieving high selectivity. For example, copper-catalyzed asymmetric Friedel-Crafts propargylic alkylation of 3,5-dialkoxyphenol derivatives has been reported to proceed with high yields and excellent enantioselectivities. researchgate.netresearchgate.net While this example focuses on a different type of substitution, it underscores the power of catalysis in controlling the outcome of reactions on the 3,5-dialkoxyphenol scaffold. Similarly, a nickel-catalyzed, highly para-selective aza-Friedel–Crafts reaction of 3,5-dialkoxyphenols has been developed, further demonstrating the potential for regioselective functionalization of this class of compounds. eurekalert.orgacs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. mdpi.com This involves the use of safer solvents, renewable feedstocks, and catalytic processes to minimize waste and environmental impact. acs.orgpro-metrics.org The use of water as a solvent, where feasible, is a key aspect of green chemistry. mdpi.com For instance, the use of water as a solvent in the alkylation of phloroglucinol has been shown to limit the formation of over-alkylated byproducts. researchgate.net

The development of sustainable methods for producing phenolic ethers is an active area of research. researchgate.net This includes exploring the use of biomass-derived starting materials and developing catalytic systems that operate under milder conditions with higher atom economy. ncsu.edunih.gov For example, research into the catalytic hydrogenolysis of lignin (B12514952) aims to selectively cleave ether bonds to produce valuable phenolic compounds. ncsu.edu While not a direct synthesis of this compound, these approaches represent the broader trend towards more sustainable chemical production.

Preparation of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships in various applications. These derivatives often involve modifications at the phenolic hydroxyl group or on the aromatic ring.

The 3,5-dialkoxyphenol scaffold is a versatile platform for the synthesis of a wide range of derivatives. For example, 3,5-dialkoxyphenols can be used as starting materials in the synthesis of more complex molecules, such as those with potential biological activity. eurekalert.orgacs.org The synthesis of pyrazole (B372694) derivatives from substituted acetophenones is one such example of how the core structure can be elaborated. nih.gov Similarly, 3-aminophenol (B1664112) derivatives have been synthesized and evaluated for various properties. researchgate.net

The table below provides examples of reaction conditions for the synthesis of 3,5-dialkoxyphenols and related compounds.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Phloroglucinol | Propanol, HCl | This compound | Etherification | prepchem.com |

| Phloroglucinol | Alcohol (C1-C8), Acid Catalyst | 3,5-Dialkoxyphenol | Etherification | google.com |

| 3,5-Dialkoxyphenol | Sulfonylaldimines, Ni(OAc)₂ catalyst | para-Substituted products | Aza-Friedel-Crafts | eurekalert.orgacs.org |

| 3,5-Dialkoxyphenol derivatives | Propargylic esters, Cu(OTf)₂ catalyst | Asymmetric Friedel-Crafts products | Alkylation | researchgate.netresearchgate.net |

Synthesis of Cyclopenta[b]benzofuran Derivatives

A significant advancement in the synthesis of valuable cyclopenta[b]benzofuran scaffolds involves a biomimetic oxidative phenol-enamine formal [3+2] cycloaddition. rsc.org This method is noted for its environmentally benign nature and high atom- and step-economy. rsc.org

The reaction is catalyzed by hemin/t-BuOOH and proceeds via a two-electron oxidation pathway. rsc.org This cycloaddition enables the fusion of a five-membered ring onto a benzofuran (B130515) core, creating a complex heterocyclic system. Preliminary biological studies have shown that compounds produced through this method, such as derivative 3ay, exhibit moderate anti-cancer activity against MCF7 breast cancer cells. rsc.org

Table 1: Overview of Oxidative Phenol-Enamine [3+2] Cycloaddition

| Component | Role | Description |

|---|---|---|

| Phenol (B47542) Derivative | Reactant | Serves as the three-atom component in the cycloaddition. |

| Enamine | Reactant | Acts as the two-atom component, reacting with the oxidized phenol. |

| Hemin/t-BuOOH | Catalytic System | Facilitates the oxidative coupling of the reactants. |

| Cyclopenta[b]benzofuran | Product | The resulting fused heterocyclic scaffold. |

Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on Phenol Derivatives

Poly(aryl ether) dendrimers are a prominent class of branched polymers, and their synthesis often utilizes phenol derivatives. cmu.edu The construction of these macromolecules can be achieved through different strategies, notably the convergent approach, which allows for precise control over the final structure. cmu.eduresearchgate.net

In a "classical" convergent synthesis, 3,5-dihydroxybenzyl alcohol is a commonly used monomer. cmu.edu However, an alternative "reversed" strategy has been developed that employs a monomer such as protected 3,5-bis(bromomethyl)phenol. This approach offers greater flexibility, as it allows a wide variety of commercially available phenols to be incorporated as the surface functionalities of the dendrimer. cmu.edu Phloroglucinol (1,3,5-trihydroxybenzene), a compound structurally related to 3,5-disubstituted phenols, can also be used as a multifunctional core to which dendritic wedges (dendrons) are attached. researchgate.net

Table 2: Comparison of Convergent Strategies for Poly(aryl ether) Dendrimer Synthesis

| Strategy | Core Monomer Functionality | Peripheral Monomer Functionality | Key Advantage |

|---|---|---|---|

| Classical | Nucleophilic (e.g., Phenol) | Electrophilic (e.g., Benzyl Bromide) | Utilizes a commercially available monomer (3,5-dihydroxybenzyl alcohol). cmu.edu |

| Reversed | Electrophilic (e.g., Benzyl Bromide) | Nucleophilic (e.g., Phenol) | Provides access to a wide range of surface functionalities using various phenols. cmu.edu |

Nucleophilic Aromatic Substitution in Phenol-Derived Polymer Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-ether bonds, making it suitable for the synthesis of certain polymers. mdpi.compressbooks.pub This reaction typically involves the displacement of a leaving group, often a halide, from an activated aromatic ring by a nucleophile. pressbooks.publibretexts.org

In the context of polymer synthesis, di-phenols can serve as the nucleophilic component. The process begins with the deprotonation of the phenol's hydroxyl groups by a base to form a more potent bis-phenoxide anion. mdpi.com This anion then attacks an electron-deficient aromatic ring, such as a per-fluorinated linker, displacing a leaving group (like fluoride) to form an ether linkage (C-O-C). mdpi.com For the reaction to proceed efficiently, the aromatic ring being attacked must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the initial nucleophilic attack. libretexts.org

Table 3: Key Components in SNAr Polymerization of Phenols

| Component | Example | Function |

|---|---|---|

| Nucleophile | Di-phenol (e.g., 3,5-dihydroxyphenol congener) | After deprotonation, it attacks the electrophilic aromatic ring. mdpi.com |

| Electrophile | Per-fluorinated aromatic linker (e.g., HFB, DFB) | The substrate that undergoes nucleophilic attack. mdpi.com |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to generate the phenoxide nucleophile. mdpi.com |

| Leaving Group | Fluoride (F⁻) | Is displaced from the electrophilic ring. mdpi.com |

Synthesis of other Phenol-Derived Small Molecules and Polymers

Beyond the specific methods detailed above, phenol derivatives are employed in a variety of other synthetic transformations to create both small molecules and polymers.

One notable method is the synthesis of polymers through C-O cross-coupling reactions to form diaryl ethers. This represents an alternative polycondensation strategy to the SNAr mechanism. nih.gov Another significant class of materials is phenolic resins, which have widespread industrial applications. researchgate.net These thermosetting polymers are typically synthesized through the reaction of phenols or phenol derivatives with formaldehyde. Lignin-derived molecules, such as propyl guaiacol, can be used as phenol surrogates in these reactions, highlighting a move towards more sustainable feedstocks. researchgate.net

Table 4: Additional Synthetic Methods for Phenol Derivatives

| Method | Reactants | Product Type | Description |

|---|---|---|---|

| C-O Cross-Coupling | Phenol, Aryl Halide/Triflate | Poly(aryl ether) | A catalytic cross-coupling reaction, often using transition metals, to form diaryl ether linkages. nih.gov |

| Phenolic Resin Formation | Phenol, Formaldehyde | Thermosetting Polymer | A polycondensation reaction resulting in a cross-linked polymer network with methylene (B1212753) bridges. researchgate.net |

Iii. Spectroscopic and Advanced Analytical Characterization in Research Contexts

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within 3,5-Dipropoxyphenol, respectively. rsc.org

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the protons of the methylene (B1212753) (-O-CH₂-) groups, and the terminal methyl (-CH₃) groups of the propoxy chains are observed. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (e.g., singlet, triplet, multiplet) reveal the electronic environment and neighboring protons for each set of equivalent hydrogens. rsc.orgmdpi.com

Similarly, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule, including the aromatic carbons and those in the propoxy side chains. rsc.orgmdpi.com The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and bonding.

The following tables provide representative, though not exhaustive, NMR data for compounds with similar structural motifs, as specific experimental data for this compound is not widely published. For instance, data for 3,5-dimethoxyphenol (B141022) and 3,5-diisopropylphenol (B123419) can offer comparative insights.

Table 1: Representative ¹H NMR Data for Related Phenolic Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Assignment |

|---|---|---|---|

| 3,5-Dimethoxyphenol | CDCl₃ | 6.1-6.2 (m) | Aromatic Protons |

| 5.34 (s) | Phenolic -OH | ||

| 3.77 (s) | Methoxy (B1213986) (-OCH₃) Protons | ||

| 3,5-Diisopropylphenol | CDCl₃ | 6.6-6.8 (m) | Aromatic Protons |

| 2.8 (septet) | Isopropyl (-CH) Proton |

Data is synthesized from general knowledge and publicly available spectral databases for analogous compounds. nih.govspectrabase.com

Table 2: Representative ¹³C NMR Data for Related Phenolic Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| 3,5-Dimethoxyphenol | CDCl₃ | 161.2, 155.6 | C-O (Aromatic) |

| 105.2, 104.5, 102.2 | Aromatic Carbons | ||

| 55.3 | Methoxy (-OCH₃) Carbon | ||

| 3,5-Diisopropylphenol | CDCl₃ | 155.0 | C-OH (Aromatic) |

| 149.5 | C-CH (Aromatic) | ||

| 112.9, 101.8 | Aromatic Carbons | ||

| 34.2 | Isopropyl (-CH) Carbon |

Data is synthesized from general knowledge and publicly available spectral databases for analogous compounds. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₂H₁₈O₃), high-resolution mass spectrometry can determine its exact molecular weight, confirming its elemental composition. uni.lu The monoisotopic mass of this compound is approximately 210.1256 Da. uni.lu

When subjected to ionization techniques like Electron Ionization (EI), the molecule not only forms a molecular ion ([M]⁺) but also breaks apart into smaller, characteristic fragment ions. azooptics.comdtic.mil Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. Common fragmentation pathways for ether-containing aromatic compounds include cleavage of the ether bond and loss of alkyl groups. dtic.milibchem.com

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to provide another layer of structural confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 211.13288 |

| [M+Na]⁺ | 233.11482 |

| [M-H]⁻ | 209.11832 |

Table data is sourced from PubChem. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. mvpsvktcollege.ac.in An IR spectrum provides direct evidence for the presence of key functional groups. For this compound, the spectrum would be expected to show characteristic absorption bands:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. fiveable.me

C-H stretching bands for the aromatic ring (typically >3000 cm⁻¹) and the aliphatic propoxy chains (typically <3000 cm⁻¹). libretexts.org

Aromatic C=C in-ring stretching bands around 1600-1450 cm⁻¹. libretexts.org

Strong C-O stretching bands for the aryl-alkyl ether linkages, usually found in the 1260-1000 cm⁻¹ region. wpmucdn.com

Table 4: General Characteristic IR Absorption Ranges for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Weak |

This table is based on established IR correlation charts. libretexts.orgwpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. mrclab.com Phenolic compounds exhibit characteristic absorption peaks due to π → π* transitions in the aromatic ring. physchemres.orgresearchgate.net The position and intensity of these peaks can be influenced by the substituent groups on the ring and the solvent used. For this compound, one would expect absorption maxima in the UV region, with the ether and hydroxyl groups acting as auxochromes that can shift the absorption wavelength compared to unsubstituted benzene (B151609). libretexts.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatography is an essential technique for separating components of a mixture and assessing the purity of a synthesized compound. khanacademy.orgmpg.de

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for volatile compounds like this compound. birchbiotech.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification of the eluted components based on their mass spectra. nih.gov A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. nih.gov

High-Performance Liquid Chromatography (HPLC) is another widely used separation technique. mdpi.com For phenolic compounds, reverse-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. jpmsonline.com By comparing the retention time of the sample to that of a known standard, HPLC can be used for both qualitative identification and quantitative purity analysis. bioline.org.br

Both techniques are fundamental in research and quality control to ensure that the this compound used in subsequent experiments or as a precursor for derivatives is free from starting materials, by-products, or other contaminants. researchgate.netnih.gov

Advanced Thermal Analysis in Derivative Characterization (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. mdpi.com While DSC can determine the melting point of this compound itself, it is particularly valuable in the characterization of its derivatives, such as those designed for liquid crystal applications. ajchem-a.com

In the context of materials science, 3,5-disubstituted phenols are common precursors for star-shaped or bent-core liquid crystals. ajol.info DSC analysis of these derivatives reveals key thermal transitions, such as:

Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery.

Crystallization Temperature (Tc): The temperature at which a substance crystallizes upon cooling.

Melting Temperature (Tm): The temperature of transition from a solid to a liquid or liquid crystalline phase.

Clearing Temperature (Tcl): The temperature at which a liquid crystal transitions to an isotropic liquid state. spectroscopyonline.com

By subjecting a derivative to controlled heating and cooling cycles, researchers can map out its phase behavior and determine the temperature range over which specific mesophases (e.g., nematic, smectic) exist. mdpi.comajol.info This information is critical for designing materials with specific thermal properties for applications like displays or sensors. qats.com

Thin Film Characterization through Ellipsometry

Ellipsometry is a highly sensitive optical technique used to determine the properties of thin films, including thickness and optical constants (refractive index and extinction coefficient). semilab.comarscryo.comhoriba.com It measures the change in the polarization of light upon reflection from a sample surface. qd-uki.co.ukbruker.com

In research involving derivatives of this compound, particularly in the fields of liquid crystals or organic electronics, these molecules may be used to form thin films on a substrate. Ellipsometry is an ideal, non-destructive method for characterizing these films. arscryo.com It can provide precise measurements of:

Film thickness, from a few angstroms to several micrometers. bruker.com

Surface roughness and interface quality. horiba.com

Optical anisotropy, which is a key property of ordered materials like liquid crystals.

By analyzing the ellipsometric data (Psi and Delta parameters) with an appropriate optical model, researchers can gain detailed insights into the structure and quality of thin films derived from this compound, which is essential for developing and optimizing optical and electronic devices. qd-uki.co.uk

Iv. Reactivity Profiles and Mechanistic Investigations of 3,5 Dipropoxyphenol

Reaction Pathways of the Phenolic Hydroxyl Group

The oxygen atom of the hydroxyl group, possessing lone pairs of electrons, acts as a nucleophile and its acidic proton allows for deprotonation to form a highly reactive phenoxide ion. skrgdcwakdp.edu.in These characteristics enable a variety of reactions at this position.

The phenolic hydroxyl group of 3,5-Dipropoxyphenol can be readily converted into ethers or esters through established synthetic protocols.

Etherification: The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether linkage. skrgdcwakdp.edu.in This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. Given the presence of two other ether groups, this transformation would yield a 1,3,5-trialkoxybenzene derivative.

Esterification: Esters are typically formed by reacting the phenol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride (B1165640). chemguide.co.uk The reaction with acyl chlorides is vigorous, while reactions with anhydrides are slower and may require gentle heating. chemguide.co.uk These reactions are often catalyzed by a base or, in the case of esterification with carboxylic acids, an acid catalyst. chemguide.co.uk The dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) system is also a mild and effective method for esterification, proceeding under non-acidic conditions. orgsyn.org

| Reaction Type | Reagents | Product Type | Typical Conditions |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | Aryl Ether | Anhydrous polar aprotic solvent (e.g., DMF, Acetone) |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Phenyl Ester | Often vigorous at room temperature, may include a base (e.g., Pyridine) |

| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Phenyl Ester | Gentle warming, often with a base or acid catalyst |

| Esterification | Carboxylic Acid, DCC, DMAP | Phenyl Ester | Aprotic solvent (e.g., Dichloromethane) at room temperature |

Phenolic compounds, including derivatives like this compound, can serve as monomers in oxidative coupling polymerization to synthesize poly(phenylene oxide)s (PPOs) and other phenolic polymers. These reactions can be catalyzed by various systems, including enzymes like laccases and peroxidases, or transition metal complexes. google.comtandfonline.comscirp.org

In this process, the phenol is oxidized to generate phenoxy radicals. These radicals can then couple at various positions through C-C or C-O bond formation. For this compound, radical coupling can occur between the oxygen of the phenoxy radical and an activated carbon on the ring of another monomer (C-O coupling), or between two activated ring carbons (C-C coupling). The regioselectivity of this coupling is highly dependent on the catalyst and reaction conditions used. scirp.org For instance, manganese-based catalysts have been shown to polymerize p-alkoxyphenols, with the addition of ligands like ethylenediamine (B42938) derivatives influencing the ratio of C-C to C-O coupling. scirp.org Enzymatic polymerization offers a green alternative, proceeding under mild conditions using molecular oxygen as the oxidant. frontiersin.org These methods can create polymers with tailored properties for various applications. google.com

| Catalyst System | Type | Oxidant | Key Features |

| Laccase/Tyrosinase | Enzymatic | O₂ | Mild, environmentally friendly conditions; can enhance antioxidant properties. frontiersin.orgacs.org |

| Horseradish Peroxidase (HRP) | Enzymatic | H₂O₂ | Catalyzes oxidation of electron-rich phenols to form high molecular weight polymers. tandfonline.com |

| Mn(acac)₂-diamine | Transition Metal | O₂ | Offers control over regioselectivity (C-C vs. C-O coupling) in the polymer backbone. scirp.org |

| Iron(III) Chloride (FeCl₃) | Transition Metal | - | A widely used, simple method for oxidative polymerization of aromatic compounds. researchgate.net |

Etherification and Esterification Reactions

Reactivity at Aromatic Ring Positions

The three oxygen-containing substituents (-OH, -OPr, -OPr) are all electron-donating and act as powerful activating, ortho-, para-directing groups. This makes the aromatic ring of this compound highly susceptible to electrophilic attack at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

Due to the strong activation by the three substituents, this compound is expected to be highly reactive in electrophilic aromatic substitution (EAS) reactions, often proceeding under milder conditions than those required for benzene (B151609). byjus.com The substitution will be directed to the positions ortho and para to the -OH group. Since the para position (relative to the -OH) is blocked by a propoxy group, substitution is anticipated to occur at the two equivalent ortho positions (C2 and C6).

Common EAS reactions include:

Halogenation: Reaction with bromine or chlorine, even without a Lewis acid catalyst, is expected to readily yield 2,6-dihalo-3,5-dipropoxyphenol. byjus.com

Nitration: Treatment with dilute nitric acid at low temperatures would likely lead to the formation of 2,6-dinitro-3,5-dipropoxyphenol. byjus.com The use of stronger nitrating conditions could lead to oxidation of the ring.

Friedel-Crafts Reactions: Acylation and alkylation would also be directed to the 2 and 6 positions. The high reactivity of the ring could lead to polysubstitution or side reactions, requiring careful control of conditions.

| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product |

| Bromination | Br⁺ | Br₂ in CCl₄ | 2,6-Dibromo-3,5-dipropoxyphenol |

| Nitration | NO₂⁺ | Dilute HNO₃, 298 K | 2,6-Dinitro-3,5-dipropoxyphenol |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ (cat.) | 2-Acyl-3,5-dipropoxyphenol |

Nucleophilic aromatic substitution (SNAr) is generally unfavorable for electron-rich aromatic rings like this compound. libretexts.org The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). openstax.org

Therefore, for this compound to undergo SNAr, it must first be derivatized. For example, nitration of the ring via EAS (as described in 4.2.1) would introduce the necessary activating groups. If a suitable leaving group (e.g., a halogen) is also present, the resulting nitro-halo-dipropoxyphenol derivative could then react with various nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. openstax.orgbau.edu.lb

| Step | Reaction Type | Description | Example |

| 1. Activation | Electrophilic Aromatic Substitution | Introduction of a strong electron-withdrawing group (EWG) like -NO₂ onto the ring. | Nitration of a halogenated this compound derivative. |

| 2. Substitution | Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., Cl, Br) by a nucleophile (e.g., RNH₂, RO⁻), enabled by the EWG. | Reaction of 2-chloro-1,5-dipropoxy-3-nitrobenzene with an amine. |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.org However, the phenolic hydroxyl group is a poor leaving group and must first be converted into a more reactive species, such as a triflate (-OTf) or a nonaflate. mdpi.com This is a common strategy to enable phenols to participate in cross-coupling reactions.

The derivatization process involves reacting this compound with triflic anhydride (Tf₂O) or a similar reagent in the presence of a base. The resulting aryl triflate can then be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. libretexts.org This synthetic sequence provides a versatile route to complex biaryl and styrenyl derivatives starting from this compound.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1. Activation | O-Triflation | Triflic Anhydride (Tf₂O), Base (e.g., Pyridine) | 3,5-Dipropoxyphenyl trifluoromethanesulfonate |

| 2. Coupling | Suzuki-Miyaura Reaction | Arylboronic Acid (Ar-B(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3,5-Dipropoxy-1,1'-biphenyl derivative |

Nucleophilic Aromatic Substitution in Derivative Formation

Mechanistic Studies of Transformation Processes

Mechanistic investigations into the transformation of this compound, and structurally similar phenolic compounds, reveal complex reaction pathways heavily influenced by the nature of the reactants and the presence of catalysts. These studies are crucial for understanding the compound's stability, reactivity, and potential for controlled chemical conversion. The transformation processes are primarily governed by radical-mediated reactions and catalytic pathways, which dictate the nature of the resulting products.

Radical Reaction Mechanisms

Radical reactions involving phenols are characterized by a sequence of initiation, propagation, and termination steps. libretexts.org The presence of the hydroxyl (-OH) group on the aromatic ring is central to this reactivity, as it can readily donate a hydrogen atom to an attacking radical species. In the case of this compound, the two propoxy (-OCH₂CH₂CH₃) groups significantly influence its reactivity.

The propoxy groups are electron-donating groups (EDGs) that increase the electron density of the benzene ring through the resonance effect. chemistrysteps.commasterorganicchemistry.com This enhanced electron density makes the phenolic hydrogen more susceptible to abstraction by radical species, such as the hydroxyl radical (•OH) or peroxyl radicals (ROO•). The general mechanism begins with the abstraction of the hydrogen atom from the phenolic hydroxyl group, resulting in the formation of a relatively stable 3,5-dipropoxyphenoxyl radical. acs.org

Once formed, the 3,5-dipropoxyphenoxyl radical can undergo several subsequent reactions, including:

Radical-Radical Coupling: Two phenoxyl radicals can combine to form dimerized products. This process is often observed in the oxidation of phenols and can lead to the formation of polyphenolic structures. acs.org

Reaction with other Radicals: The phenoxyl radical can react with other radical species present in the system, leading to a variety of products and terminating the radical chain. osti.gov

Further Oxidation: In the presence of strong oxidizing agents, the phenoxyl radical can be further oxidized, potentially leading to ring-opening and the formation of smaller organic acids. osti.gov

The specific pathway taken depends on the reaction conditions, including the type of radical initiator, solvent, and temperature. Computational studies on substituted phenols have shown a direct correlation between the bond dissociation enthalpy (BDE) of the O-H bond and the rate of reaction with radicals, with electron-donating groups generally lowering the BDE and increasing reactivity. nih.gov

| Phenolic Compound | Substituent Type | Effect on Radical Reactivity | Observed Products (General) |

|---|---|---|---|

| Phenol | None | Baseline reactivity | Quinones, Dimers |

| p-Cresol | Electron-Donating (-CH₃) | Increased reactivity | Quinones, Dimerized products |

| p-Nitrophenol | Electron-Withdrawing (-NO₂) | Decreased reactivity | Refractory to some oxidation scispace.com |

| Hydroquinone | Electron-Donating (-OH) | Significantly increased reactivity | p-Benzoquinone chemistrysteps.com |

| 3,5-Dimethoxyphenol (B141022) (Analogous) | Electron-Donating (-OCH₃) x2 | High reactivity expected | Quinone-like structures, Polymers |

Catalysis in this compound and Analogous Phenol Reactions

Catalysis plays a pivotal role in directing the transformation of phenolic compounds, including this compound, toward specific products by providing alternative reaction pathways with lower activation energies. magtech.com.cn Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates and selectivity in processes like oxidation, hydroxylation, and coupling reactions. rsc.org

Transition Metal Catalysis: Transition metal ions are widely used as catalysts in phenol oxidation. osti.gov Homogeneous catalysts, such as cobalt(II) complexes, and heterogeneous catalysts, like copper, zinc, and cobalt oxides, have been shown to be effective. osti.govrsc.org The catalytic cycle often involves the metal ion interacting with an oxidant (e.g., hydrogen peroxide, molecular oxygen) to generate highly reactive species, such as hydroxyl radicals. rsc.orgresearchgate.net These radicals then initiate the oxidation of the phenol as described in the section above. Alternatively, the metal center can directly interact with the phenol, facilitating its oxidation through a non-radical pathway involving high-valent metal-oxo intermediates. rsc.orgrsc.org For instance, atomically dispersed iron sites on a carbon support have been shown to catalyze the regioselective hydroxylation of phenol via a non-radical mechanism, which prevents uncontrolled side reactions. rsc.org

Metal-Free Catalysis: Recent research has also focused on metal-free catalytic systems to avoid issues like metal leaching and contamination. Materials such as onion-like carbon (OLC) have demonstrated high efficiency in the selective oxidation of substituted phenols to their corresponding p-benzoquinones. acs.org The catalytic activity in such systems is attributed to defects and specific configurations (e.g., zigzag edges) in the carbon structure, which stabilize the intermediate phenoxy radicals. acs.org Activated carbon has also been used as a bifunctional catalyst and adsorbent in the wet air oxidation of various substituted phenols. scispace.com

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. nih.govbeilstein-journals.org In a typical system, a photocatalyst (e.g., ruthenium or iridium complexes) absorbs light and enters an excited state. This excited state can then initiate electron transfer with the phenolic substrate or another molecule in the reaction mixture to generate radical ions, which then drive the desired transformation. beilstein-journals.org This approach allows for precise control over radical generation and has been applied to various synthetic transformations.

The choice of catalyst and reaction conditions is critical for achieving desired outcomes in the transformation of this compound and its analogs, whether the goal is polymerization, selective oxidation to quinones, or degradation into smaller molecules. rsc.orgnih.gov

| Catalyst Type | Example Catalyst System | Reaction Type | Proposed Mechanistic Role |

|---|---|---|---|

| Heterogeneous Transition Metal | Supported Cu/Zn/Co Oxides osti.gov | Oxidation | Facilitates surface reaction between adsorbed phenol and oxygen. osti.gov |

| Homogeneous Transition Metal | Co(II) complexes rsc.org | Selective Oxidation | Forms active Co(II) species with N/O coordination for dioxygen activation. rsc.org |

| Fenton's Reagent | Fe²⁺ / H₂O₂ nih.gov | Oxidation / Mineralization | Generates highly reactive hydroxyl radicals (•OH). nih.gov |

| Heterogeneous Metal-Free | Onion-Like Carbon (OLC) acs.org | Selective Oxidation | Stabilizes intermediate phenoxy radicals at defect sites. acs.org |

| Photocatalyst | Ru(bpy)₃Cl₂ nih.gov | Radical Generation | Initiates single electron transfer upon light absorption to form radical intermediates. nih.gov |

V. Computational Chemistry and Theoretical Modeling of 3,5 Dipropoxyphenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energy of a molecule. researchgate.net These methods, particularly DFT, are routinely used to optimize molecular geometries and predict a variety of properties. epstem.netd-nb.info

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful technique for assessing the structural and spectral properties of many organic compounds. mdpi.commdpi.com For a molecule like 3,5-Dipropoxyphenol, DFT calculations would typically be employed to determine its most stable three-dimensional structure, calculating optimized bond lengths and angles. Such studies also yield electronic properties and thermodynamic parameters like heat capacity, entropy, and enthalpy. epstem.net However, specific DFT studies focused on this compound are absent from the current body of scientific literature. For comparison, DFT has been successfully applied to understand the structure of related compounds, such as 3',5'-dimethoxybenzoin, providing detailed information on its stable conformations. mdpi.com

Molecular Orbital Analysis (HOMO/LUMO)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's chemical reactivity. imperial.ac.ukiqce.jp The HOMO energy level indicates the ability to donate an electron, while the LUMO energy level signifies the ability to accept an electron. iqce.jpthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. thaiscience.infochalcogen.ro For numerous organic molecules, these values have been calculated to understand their electronic transitions and reactivity patterns. thaiscience.inforsc.org A study on quercetin (B1663063) (3,5,7,3',4'-pentahydroxyflavone), which also contains a 3,5-disubstituted phenol (B47542) ring, utilized HOMO-LUMO analysis to explore its properties. chalcogen.ro Unfortunately, no such analysis has been published for this compound.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic data, such as IR, NMR, and UV-Vis spectra, which can then be compared with experimental results for structural validation. mdpi.com Quantum chemical calculations can forecast vibrational frequencies and chemical shifts with a reasonable degree of accuracy, aiding in the characterization of novel compounds. epstem.net While this is a common practice, specific predicted spectroscopic properties for this compound are not documented.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions between molecules. nih.govnih.govdovepress.com These simulations are valuable for understanding how molecules like this compound might behave in a condensed phase, revealing information about its flexibility and the nature of its intermolecular forces, such as hydrogen bonding and van der Waals interactions. MD simulations have been used to study the conformational behavior of other ether-containing compounds, but not this compound specifically. molaid.comresearchgate.net

In Silico Approaches for Reactivity Prediction and Reaction Pathway Analysis

In silico tools can predict the reactivity of a molecule and explore potential reaction pathways. evotec.comnih.gov This includes identifying the most likely sites for electrophilic or nucleophilic attack and calculating the energy barriers for various reactions. evotec.comcolab.ws Such predictive studies are vital in synthetic chemistry and in understanding metabolic pathways. For example, the pyrolysis pathways of other energetic molecules have been detailed using these methods. colab.ws The application of these predictive models to this compound has not been reported.

Computational Studies in Derivative Design and Optimization

Computational chemistry plays a pivotal role in the rational design of new molecules with enhanced properties. nih.govmdpi.com By starting with a core structure like this compound, scientists can computationally model various derivatives to predict their properties, such as biological activity or material characteristics, before undertaking their synthesis. mdpi.comrsc.org This approach accelerates the discovery of new functional materials and therapeutic agents. While this is a powerful strategy, there is no evidence of its application to design and optimize derivatives of this compound in the available literature.

Vi. Biological Activity and Molecular Mechanisms of 3,5 Dipropoxyphenol Derivatives

Structure-Activity Relationship (SAR) Studies of Alkoxyphenol Scaffolds

The biological activity of alkoxyphenol derivatives is intricately linked to their chemical structure. Modifications to the alkoxy chain length, the position of substituents on the phenol (B47542) ring, and the nature of these substituents can significantly influence the compound's efficacy.

Impact of Alkoxy Chain Length on Bioactivity

The length of the alkoxy chain is a critical determinant of the biological activity in alkoxyphenol derivatives. mdpi.com Generally, an increase in the length of the hydrocarbon chain enhances the lipophilicity of the molecule. scielo.brresearchgate.net This increased lipophilicity can facilitate the compound's ability to cross cell membranes, thereby improving its interaction with intracellular targets.

Studies on various classes of compounds have demonstrated this principle. For instance, in a series of m-alkoxyphenols, antibacterial activity against Gram-negative bacteria was found to increase with the length of the hydrophobic chain. scielo.br Similarly, the biological effects of m-alkoxyphenol compounds on Chromobacterium violaceum respiration were observed to increase with the lateral hydrocarbon chain length. researchgate.net In the context of cannabinoids, the length of the alkyl side chain directly correlates with receptor binding affinity, with optimal activity for CB1 receptor binding observed with chains between five and eight carbons long. caymanchem.com Research on 2-bromoalkoxyanthraquinones revealed that a shorter C3 alkoxy chain resulted in the most promising antiproliferation activity against HCT116 colorectal cancer cells. nih.gov

However, the relationship is not always linear. While increasing chain length can enhance activity up to a certain point, further elongation may lead to a decrease in potency. This suggests that an optimal chain length exists for specific biological targets.

Table 1: Effect of Alkoxy Chain Length on Biological Activity

| Compound Class | Biological Activity | Effect of Increasing Chain Length | Reference |

|---|---|---|---|

| m-Alkoxyphenols | Antibacterial (Gram-negative) | Increased activity | scielo.br |

| m-Alkoxyphenols | Effect on C. violaceum | Increased effect | researchgate.net |

| Cannabinoids (Δ⁹-THC homologs) | CB1 Receptor Binding | Increased affinity (optimal at 5-8 carbons) | caymanchem.com |

| 2-Bromoalkoxyanthraquinones | Anticancer (HCT116) | Optimal activity with C3 chain | nih.gov |

| 3-(2',5'-dialkoxyphenyl)thiophenes | Thermodynamic Stability | Increased stability of radical cations | ajol.info |

Positional Isomerism and Substituent Effects on Activity

The arrangement of substituents on the phenol ring, known as positional isomerism, plays a crucial role in determining the biological activity of alkoxyphenols. The relative positions of the hydroxyl and alkoxy groups, as well as other substituents, can affect the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds.

For example, studies on methoxyphenol isomers have shown that the position of the methoxy (B1213986) group influences the rotational barrier of the hydroxyl group, which in turn can affect reactivity. imperial.ac.uk In the case of 2-phenylbenzo[d]oxazole derivatives, the position of hydroxyl and methoxyl groups significantly impacts tyrosinase inhibitory activity. mdpi.com The presence of a hydroxyl group at certain positions can dramatically increase potency, while a methoxyl group at the same position can decrease it. mdpi.com

Furthermore, the nature of the substituents themselves has a profound effect. Electron-withdrawing groups like nitro (NO2) or cyano (CN) can increase the O-H bond dissociation enthalpy, potentially reducing antioxidant activity. acs.org Conversely, other substituents can enhance activity. For instance, the presence of an additional hydroxyl group in 2-bromoalkoxyanthraquinones was found to be more active in anticancer assays. nih.gov In pyrazole (B372694) derivatives, the position of substituents was found to be important for their chemical behavior and nonlinear optical properties. nih.gov

Investigations into Specific Biological Activities

Derivatives of 3,5-dipropoxyphenol have been investigated for a range of biological activities, with notable findings in the areas of antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial Properties and Mechanisms

A significant body of research points to the antimicrobial potential of alkoxyphenol derivatives. scielo.brnio.res.in Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

The antibacterial activity of m-alkoxyphenols has been demonstrated against both Gram-positive and Gram-negative bacteria. scielo.br The effectiveness of these compounds often correlates with their lipophilicity, which is influenced by the length of the alkoxy chain. scielo.brresearchgate.net For instance, an increase in the hydrophobic chain length of m-alkoxyphenols leads to enhanced activity against Gram-negative bacteria. scielo.br

Derivatives incorporating other heterocyclic structures have also shown promise. For example, some 3,4-dihydropyrimidine-2(1H)-one derivatives exhibited significant inhibitory activity against pathogenic bacteria, with Gram-negative organisms being particularly susceptible. nih.gov Similarly, novel 5-oxopyrrolidine derivatives have demonstrated antimicrobial activity against various pathogens. mdpi.com

Table 2: Antimicrobial Activity of Selected Alkoxyphenol and Related Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| m-Alkoxyphenols | Escherichia coli, Salmonella typhosa, Mycobacterium pyogenes | Activity increases with hydrophobic chain length against Gram-negative bacteria. | scielo.br |

| 3-Alkylidene-2-indolone derivatives | Gram-positive and Gram-negative bacteria, Fungi | Some derivatives showed high antibacterial activity, matching the positive control. | mdpi.com |

| 3,4-Dihydropyrimidine-2(1H)-one derivatives | Pathogenic bacteria (Gram-positive and Gram-negative), Fungi | Significant inhibitory activity, especially against Gram-negative bacteria. | nih.gov |

| 5-Aminoquinoline and 3-Aminophenol (B1664112) derivatives | Various bacterial and fungal strains | Several derivatives showed good antimicrobial activity. | researchgate.net |

| Rearranged Abietane Prattinin A derivatives | E. coli, P. aeruginosa, S. aureus | Some derivatives exhibited excellent inhibition activity, comparable to ciprofloxacin. | mdpi.com |

| 5-Oxopyrrolidine derivatives | Gram-positive and Gram-negative bacteria | Compound 21 showed notable activity against C. difficile and C. perfringens. | mdpi.com |

Antioxidant Activity and Oxidative Stress Modulation

Alkoxyphenol derivatives are recognized for their antioxidant properties, which are primarily attributed to the phenolic hydroxyl group's ability to donate a hydrogen atom and scavenge free radicals. researchgate.net This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. mdpi.compensoft.net

The antioxidant capacity of these compounds is influenced by their molecular structure. The number and position of hydroxyl groups are particularly important, with a higher number of hydroxyl groups generally correlating with increased antioxidant activity. researchgate.net For example, some derivatives of 3,5-dihydroxycinnamic acid have shown more pronounced anti-inflammatory effects than 3,4-dihydroxycinnamic acid, which is linked to their antioxidant potential. nih.gov

Studies on various phenolic derivatives have confirmed their ability to scavenge radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). mdpi.comnih.gov For instance, certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibited antioxidant activity surpassing that of ascorbic acid. mdpi.com Similarly, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one showed high antioxidant activity. nih.gov The mechanism of action often involves the modulation of cellular signaling pathways related to oxidative stress. researchgate.net

Anti-inflammatory Effects

The anti-inflammatory properties of alkoxyphenol derivatives are another area of active research. scielo.brnio.res.in Inflammation is a complex biological response, and these compounds can intervene at various points in the inflammatory cascade.

One of the key mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of pro-inflammatory enzymes and cytokines. For example, some derivatives of 3,5-dihydroxycinnamic acid have been shown to reduce the synthesis of tumor necrosis factor-α (TNF-α), and interleukins 1β and 6. nih.gov They can also inhibit the production of cyclooxygenase-2 (COX-2) and 5-lipoxygenase, enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

Furthermore, these compounds can modulate signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netmdpi.com For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, a component of kimchi, was found to suppress the activation of NF-κB and MAPKs in lipopolysaccharide-stimulated microglial cells. researchgate.net Similarly, a specific coumarin (B35378) derivative demonstrated anti-inflammatory effects by inhibiting the phosphorylation of MAPKs and NF-κB p65. mdpi.com

Anticancer Potentials and Cellular Pathway Modulation

Derivatives of this compound have been investigated for their potential in treating hyperproliferative disorders, including various forms of cancer. Research has focused on the synthesis of cyclopentabenzofuran derivatives, which utilize this compound as a starting reagent. google.com These synthesized compounds demonstrate potential therapeutic applications by modulating cellular signaling pathways that are crucial in carcinogenesis. google.com

The activation of specific cellular signaling pathways is a hallmark of tumor formation and growth. A number of factors that induce tumors, such as certain growth factors and UV radiation, lead to the activation of transcription factors like nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1). google.com Many genes that are controlled by NF-κB and/or AP-1 are identified as oncogenes. google.com The therapeutic principle behind these this compound-derived compounds is their ability to inhibit or modulate the signal transduction mediated by NF-κB and AP-1. google.com By interfering with these pathways, the compounds may offer a novel approach to treating solid tumors (e.g., breast, lung, liver, skin cancer), lymphomas, sarcomas, and leukemias. google.com

Table 1: Cellular Signaling Pathways Modulated by this compound Derivatives

| Pathway Modulated | Implication in Cancer | Therapeutic Potential of Derivatives |

|---|---|---|

| NF-κB Signal Transduction | Central role in inflammation and carcinogenesis; controls oncogenes like c-myc and c-rel. google.com | Inhibition of this pathway can disrupt tumor growth and proliferation. google.com |

| AP-1 Signal Transduction | Activated by tumor-inducing factors; involved in the control of oncogenes. google.com | Modulation represents a potential strategy for treating hyperproliferative disorders. google.com |

Receptor and Enzyme Interaction Studies

This subsection explores the specific molecular interactions of this compound derivatives with cellular receptors and enzymes, providing insight into their mechanisms of action.

Currently, there is no publicly available research data detailing specific molecular docking studies or binding affinity predictions for derivatives of this compound.

There is currently no specific information available in the public domain regarding the modulation of enzymatic activity, such as that of Cyclooxygenase-2 (COX-2), by derivatives of this compound.

The primary mechanism of action identified for anticancer activity in derivatives of this compound is the inhibition of critical cellular signaling pathways. Specifically, cyclopentabenzofuran derivatives synthesized using this compound have been shown to be inhibitors of nuclear factor kappa B (NF-κB)-mediated signal transduction. google.com NF-κB is a transcription factor that plays a central role in both inflammatory processes and the development of cancer. google.com Under normal, non-stimulated conditions, NF-κB is kept in an inactive state in the cytoplasm. However, numerous tumor-inducing stimuli activate NF-κB, allowing it to promote the expression of genes involved in cell growth and differentiation, including oncogenes. google.com By inhibiting this signaling cascade, these derivatives can potentially halt the progression of diseases driven by NF-κB activation. google.com

Viii. Research Applications of 3,5 Dipropoxyphenol Derivatives

Role in Materials Science and Polymer Chemistry

The ability of monomers to join together to form polymers is the foundation of modern materials science. 3,5-Dipropoxyphenol derivatives play a crucial role as building blocks, or monomers, for the synthesis of specialized polymers with unique, well-defined architectures.

Poly(aryl ether) dendrimers are highly branched, tree-like macromolecules that have garnered significant interest for a variety of applications, including their use as light-harvesting systems and in drug delivery. cmu.edunanobioletters.com Phenolic compounds are key monomers in the convergent synthesis of these dendrimers.

The synthesis involves a stepwise, generational growth where branched dendritic molecules are built up and then coupled together. cmu.edu Although specific mentions of this compound as the direct monomer are not prevalent in the reviewed literature, the synthesis of poly(aryl ether) dendrons often starts with a core molecule like 3,5-dihydroxybenzyl alcohol or related phenolic structures. cmu.eduamazonaws.com The general structure of this compound makes it an ideal candidate for the synthesis of the repeating units in these dendrimers.

These dendrimers exhibit unique properties based on their generation and peripheral functional groups. For example, laser-dye-labeled poly(aryl ether) dendrimers can act as highly efficient light-harvesting antennae, capturing light energy and transferring it to a central core. utah.edu The efficiency of this energy transfer is remarkably high, reaching nearly 100% for the first three generations of these dendrimers. utah.edu Furthermore, amphiphilic dendrimers based on a poly(aryl ether) structure have shown potent antibacterial activity by targeting and disrupting bacterial cell membranes. nih.gov

Table 2: Properties of Poly(aryl ether) Dendrimers

| Dendrimer Type | Key Feature | Potential Application | Source |

|---|---|---|---|

| Laser-Dye Labeled | Efficient intramolecular energy transfer (>90%). | Molecular photonic devices, light-harvesting systems. | utah.edu |

| Amphiphilic Cationic | Selective disruption of bacterial membranes. | Novel antibacterial agents to combat drug resistance. | nih.gov |

Derivatives of this compound are also used in the development of functional materials, such as those sensitive to light. The 3-substituted coumarins synthesized from this compound are effective spectral sensitizers for a variety of light-sensitive materials. google.com These materials include photocrosslinkable unsaturated polymers and polymeric azides, which are used in applications like photomechanical resists and lithographic plates. google.com The sensitizer (B1316253) allows the polymer to react and crosslink upon exposure to specific wavelengths of light, a fundamental process in creating patterned films and coatings.

Additionally, polymers derived from plant oils, which can be synthesized into acrylic monomers, are used to create films with excellent water resistance and flexibility. researchoutreach.org While not directly derived from this compound, this research demonstrates the broader principle of using functionalized organic molecules to create polymers for coatings with tailored properties.

Monomer for Polymer Synthesis (e.g., Poly(aryl ether) Dendrimers)

Agricultural and Environmental Applications

The application of chemical derivatives in agriculture aims to improve crop yield and protect plants from diseases and pests, often by seeking more environmentally benign alternatives to traditional pesticides. researchgate.netresearchgate.net While direct agricultural applications of this compound are not widely documented, research into related compounds suggests potential avenues for exploration.

For instance, derivatives of natural compounds are being investigated as plant growth regulators. nih.gov Certain 1,3-benzodioxole (B145889) derivatives have been shown to promote root growth in plants. nih.gov In a separate line of research, a derivative of salicylic (B10762653) acid, choline (B1196258) 3,5-dichlorosalicylate, has been tested for its ability to induce systemic acquired resistance (SAR) in sugar beets, potentially reducing the need for fungicide treatments. mdpi.com Furthermore, some 1,2,4-triazole (B32235) derivatives have exhibited not only fungicidal but also herbicidal activities. frontiersin.org Silatrane derivatives have also been explored as plant growth biostimulants. mdpi.com These examples show that phenolic and substituted aromatic structures are a fertile ground for the development of new agrochemicals.

From an environmental perspective, the fate of related chlorinated phenols is of interest. 3,5-Dichlorophenol, for example, can be formed during water treatment and is considered toxic to aquatic organisms. nih.gov Understanding the environmental impact and biodegradability of any new chemical intended for widespread use is a critical component of modern chemical research. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 28334-99-8 | C₁₂H₁₈O₃ |

| Phloroglucinol (B13840) | 108-73-6 | C₆H₆O₃ |

| Coumarin (B35378) | 91-64-5 | C₉H₆O₂ |

| 3,5-dihydroxybenzyl alcohol | 29654-55-5 | C₇H₈O₃ |

| 1,3-Benzodioxole | 274-09-9 | C₇H₆O₂ |

| Salicylic acid | 69-72-7 | C₇H₆O₃ |

| Choline 3,5-dichlorosalicylate | Not Available | C₁₂H₁₇Cl₂NO₄ |

| 1,2,4-Triazole | 288-88-0 | C₂H₃N₃ |

| 3,5-Dichlorophenol | 591-35-5 | C₆H₄Cl₂O |

| Isatin | 91-56-5 | C₈H₅NO₂ |

Potential as Natural Pesticides or Plant Growth Regulators

The core structure of this compound is phloroglucinol, a natural product found in plants and algae known for its diverse biological activities. nih.gov Derivatives of phloroglucinol have demonstrated significant antimicrobial, antiviral, antifungal, and insect-repellent properties, making them a promising area of research for the development of new pesticides. nih.govnih.gov

Research into acylphloroglucinols, which are structurally related to alkoxyphenols, has shown notable antifungal activity. mdpi.com For instance, a study focused on designing and synthesizing phloroglucinol derivatives based on the naturally occurring antifungal compound 2,4-diacetylphloroglucoside (DAPG) yielded a promising candidate named 2,4-diproylphloroglucinol (DPPG). mdpi.com DPPG exhibited robust, broad-spectrum antifungal activity against pathogenic species of Aspergillus and Candida. mdpi.com The study found that DPPG could inhibit both spore germination and hyphal growth in Aspergillus fumigatus by disrupting the fungal cell membrane. mdpi.com This research highlights how modifying the side chains of a phloroglucinol core can enhance antifungal potency, suggesting a similar potential for derivatives of this compound.

Furthermore, studies on other phenolic compounds, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), support the strategy of chemical modification to create effective pesticides. The synthesis of new O-alkylated eugenol derivatives and their subsequent conversion to oxiranes resulted in molecules with significant insecticidal activity against the fall armyworm (Spodoptera frugiperda). nih.govmdpi.com These findings underscore a broader principle: the chemical derivatization of natural phenols is a viable pathway to developing new semisynthetic insecticides. nih.gov

In the context of plant growth regulation, phenolic compounds are known to be involved in many aspects of plant development, including defense against pathogens and stress. lainco.com While direct studies on this compound derivatives as plant growth regulators are not available, synthetic analogs of natural amino acids and other organic compounds are actively being developed to stimulate phytohormone production and regulate plant growth. mdpi.com Given the known role of phenolics in plant physiology, derivatives of this compound could potentially be explored for such applications.

Table 1: Bioactivity of Selected Phenolic Derivatives

| Compound/Derivative Class | Parent Compound | Observed Activity | Target Organism(s) | Reference(s) |

| 2,4-Diproylphloroglucinol (DPPG) | Phloroglucinol | Antifungal; inhibits hyphal growth and spore germination. | Aspergillus spp., Candida spp. | mdpi.com |

| Acylphloroglucinol Derivatives | Phloroglucinol | Anti-inflammatory, Antifungal | Cryptococcus neoformans | mdpi.com |

| O-Alkylated Oxirane Derivatives | Eugenol | Insecticidal; induces apoptosis. | Spodoptera frugiperda (Sf9 cells) | nih.govmdpi.com |

| Phloroglucinol Derivatives | Phloroglucinol | Antibacterial, Antiviral, Insect Repellent | Various microbial pathogens | nih.govnih.gov |

Role in Environmental Remediation Studies (e.g., Biodegradation of Phenols)

Phenolic compounds are common environmental pollutants originating from various industrial activities. Bioremediation, which uses microorganisms or their enzymes to break down these pollutants, is considered a promising alternative to conventional physical and chemical treatments. The enzymatic degradation of pollutants can sometimes be enhanced by the presence of other chemical compounds, known as enhancers.

Research has indicated that certain dialkoxyphenol compounds can act as enhancing agents for peroxidases, a class of enzymes used in bioremediation and other industrial applications. google.comgoogle.com For example, compounds like acetosyringone (B1664989) and alkylsyringates (which are dimethoxyphenol derivatives) have been shown to improve the activity of peroxidase-based antimicrobial compositions. google.com This suggests that this compound, as a dialkoxyphenol, or its derivatives could potentially serve a similar function, boosting the efficiency of enzymatic systems designed to degrade persistent environmental pollutants.